molecular formula C8H7FN2 B1343636 6-Fluoro-1H-indol-4-amine CAS No. 885518-25-2

6-Fluoro-1H-indol-4-amine

Cat. No.: B1343636
CAS No.: 885518-25-2
M. Wt: 150.15 g/mol
InChI Key: XSFWKDMLYWEBHG-UHFFFAOYSA-N
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Description

6-Fluoro-1H-indol-4-amine is a useful research compound. Its molecular formula is C8H7FN2 and its molecular weight is 150.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis of N-Aryl Derivatives

6-Fluoro-1H-indol-4-amine is valuable in the synthesis of N-aryl derivatives. Jiang, Li, and Yu (2018) demonstrated the synthesis of N-aryl-3-(arylimino)-3H-indol-2-amines via oxidative diamination of indoles, offering a range of synthetically valuable derivatives in high yields under mild conditions (Jiang, Li, & Yu, 2018).

Antimicrobial and Antiproliferative Activities

Research by Narayana et al. (2009) explored the synthesis of heterocycles derived from various indole-2-carbohydrazides, including 5-fluoro variants, demonstrating their antimicrobial, antiinflammatory, and antiproliferative activities (Narayana et al., 2009).

Triarylamines with 6H-Indolo[2,3-b]Quinoxaline Core

Thomas and Tyagi (2010) synthesized triarylamines based on the 6H-indolo[2,3-b]quinoxaline core, including variants with 6-fluoro-indole structures. These compounds were characterized for their optical, electrochemical, and thermal properties, showing potential applications in materials science (Thomas & Tyagi, 2010).

Photoreaction of Indoles with Halocompounds

Ladner et al. (2014) investigated the photoreaction of indoles, including 6-fluoro variants, with halocompounds. This research provided insights into the development of novel fluorophores and protein labeling strategies, expanding the utility of indoles in biochemical applications (Ladner et al., 2014).

Synthesis of Fluorinated Benzofuro- and Benzothieno-Pyridines

Iaroshenko et al. (2009) synthesized fluorinated benzofuro- and benzothieno-pyridines, including the α-carboline framework with 6-fluoro-1H-indol-2-amine, indicating potential applications in nucleoside and nucleoside mimetics synthesis (Iaroshenko et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. It has hazard statements H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Indole derivatives, such as 6-Fluoro-1H-indol-4-amine, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

Biochemical Analysis

Biochemical Properties

6-Fluoro-1H-indol-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The fluorine atom in this compound enhances its binding affinity to these enzymes, leading to altered metabolic pathways .

Additionally, this compound has been shown to interact with serotonin receptors, particularly the 5-HT2A receptor. This interaction can modulate neurotransmitter release and has implications for the treatment of neurological disorders . The compound also exhibits antioxidant properties by scavenging free radicals and protecting cells from oxidative stress .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of serotonin receptors. This can lead to changes in neurotransmitter release, affecting mood, cognition, and behavior . In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .

The compound also affects gene expression by modulating the activity of transcription factors. For example, it can activate the aryl hydrocarbon receptor (AhR), leading to changes in the expression of genes involved in detoxification and immune response . Furthermore, this compound influences cellular metabolism by altering the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to cytochrome P450 enzymes, leading to enzyme inhibition or activation depending on the specific isoform . This binding alters the enzyme’s conformation and affects its catalytic activity, resulting in changes in the metabolism of various substrates.

This compound also interacts with serotonin receptors, particularly the 5-HT2A receptor, through hydrogen bonding and hydrophobic interactions . This binding modulates receptor activity and influences downstream signaling pathways, leading to changes in neurotransmitter release and cellular responses.

Additionally, the compound can activate the aryl hydrocarbon receptor (AhR) by binding to its ligand-binding domain . This activation leads to the translocation of AhR to the nucleus, where it dimerizes with the AhR nuclear translocator (ARNT) and binds to specific DNA sequences, resulting in changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to a decrease in its biological activity and efficacy.

Long-term studies have shown that this compound can have sustained effects on cellular function. For example, prolonged exposure to the compound can lead to persistent changes in gene expression and cellular metabolism . These long-term effects are particularly relevant in the context of chronic diseases and long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity .

Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect. For example, in cancer models, a minimum concentration of this compound is needed to induce apoptosis and inhibit tumor growth . Beyond this threshold, increasing the dosage does not necessarily enhance the therapeutic effect and may lead to adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes . The compound undergoes phase I metabolism, where it is hydroxylated and oxidized to form various metabolites. These metabolites can then undergo phase II metabolism, involving conjugation reactions such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion .

The interaction of this compound with metabolic enzymes can also affect metabolic flux and metabolite levels. For example, the compound can inhibit the activity of certain enzymes involved in glycolysis, leading to a decrease in glycolytic flux and an accumulation of glycolytic intermediates .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound can cross cell membranes via passive diffusion and is also transported by specific transporters, such as organic cation transporters (OCTs) . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific cellular compartments .

The distribution of this compound within tissues is influenced by its binding affinity to plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier . This distribution pattern is crucial for its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles.

For example, this compound can accumulate in the mitochondria, where it can influence mitochondrial function and energy metabolism . In the nucleus, the compound can interact with transcription factors and modulate gene expression . These subcellular localizations are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Properties

IUPAC Name

6-fluoro-1H-indol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-5-3-7(10)6-1-2-11-8(6)4-5/h1-4,11H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFWKDMLYWEBHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=CC(=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80646107
Record name 6-Fluoro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885518-25-2
Record name 6-Fluoro-1H-indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80646107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine (18 g, 0.071 mol) was dissolved in ethanol (1000 mL), and charged with 10% palladium on carbon (2.0 g). The mixture was hydrogenated at room temperature overnight. The mixture was filtrated through celite and washed with ethanol. The filtrate was combined and evaporated in vacuo. The residue was purified by silica gel flash chromatography (PE:EA=2:1) to afford the title compound. LC/MS m/z=151.2 [M+H]+.
Name
2-(4-fluoro-2,6-dinitrophenyl)-N,N-dimethylethenamine
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step Two

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